

Application Note: The Use of Quetiapine-d8 Hemifumarate in Forensic Toxicology Screening

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Compound of Interest

Compound Name: Quetiapine-d8 Hemifumarate

Cat. No.: B562817

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Abstract

Quetiapine, an atypical antipsychotic, is increasingly encountered in forensic toxicology casework due to its widespread use and potential for misuse.^{[1][2][3]} Accurate quantification of quetiapine in biological specimens is crucial for the interpretation of its role in impairment or cause of death. The use of a stable isotope-labeled internal standard, such as **Quetiapine-d8 Hemifumarate**, is best practice for achieving accurate and precise results in mass spectrometric methods. This application note details the use of **Quetiapine-d8 Hemifumarate** as an internal standard in the analysis of quetiapine in various forensic matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Quetiapine is a dibenzothiazepine derivative used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.^{[4][5]} It is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in urine.^[4] In forensic investigations, determining the concentration of quetiapine in postmortem specimens is essential. Deuterated internal standards, like **Quetiapine-d8 Hemifumarate**, are ideal for quantitative analysis as they exhibit similar chemical and physical properties to the analyte, but are mass-shifted, allowing for correction of matrix effects and variations in sample preparation and instrument response.^{[5][6]}

Materials and Methods

Reagents and Standards

- Quetiapine standard
- **Quetiapine-d8 Hemifumarate** (Internal Standard, I.S.)[\[7\]](#)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Reagent grade water
- Other solvents and reagents for extraction and derivatization (e.g., hexane, isoamyl alcohol, hydrochloric acid, bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[\[4\]](#)[\[7\]](#)

Biological Matrices

This protocol is applicable to a variety of biological matrices including:

- Blood (whole blood, plasma, serum)
- Urine
- Vitreous humor[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Liver tissue[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Brain tissue[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Other postmortem tissues[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: GC-MS Analysis of Quetiapine in Blood

This protocol is adapted from methodologies described for the determination of quetiapine in postmortem blood.[\[7\]](#)[\[12\]](#)

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of blood calibrator, control, or case sample, add a known concentration of **Quetiapine-d8 Hemifumarate** internal standard.
- Perform a basic liquid-liquid extraction using an appropriate organic solvent (e.g., n-butyl chloride or a hexane/isoamyl alcohol mixture).[4]
- Vortex mix and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent.

2. Derivatization

- For GC-MS analysis, derivatization is often required to improve the chromatographic properties of quetiapine.
- Add BSTFA with 1% TMCS to the dried extract.[7][9]
- Heat the mixture at 70°C for 30 minutes.[4]

3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent GC system or equivalent.
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[4]
- Injection Volume: 1 µL.
- Oven Temperature Program: Initial temperature of 100°C, ramped to 285°C.[4]
- Mass Spectrometer: Agilent 5975 MSD or equivalent, operated in Electron Ionization (EI) mode.
- Analysis Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor:
 - Quetiapine (TMS derivative): m/z 210 (quantitation), 239, and 321 (qualifiers).[4]
 - Quetiapine-d8 (TMS derivative): m/z 330 (quantitation).[7]

Protocol 2: LC-MS/MS Analysis of Quetiapine in Vitreous Humor

This protocol is based on methods developed for the analysis of quetiapine in alternative matrices.[13]

1. Sample Preparation (Solid-Phase Extraction)

- To 0.5 mL of vitreous humor, add the **Quetiapine-d8 Hemifumarate** internal standard.
- Condition a C18 solid-phase extraction (SPE) cartridge.[7][9]
- Load the sample onto the SPE cartridge.
- Wash the cartridge with water and a low-concentration organic solvent wash.
- Elute the analyte and internal standard with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Shimadzu, Sciex, or equivalent LC system.
- Column: A suitable C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Quetiapine: Precursor ion m/z 384.2 → Product ion m/z 253.2
 - Quetiapine-d8: Precursor ion m/z 392.2 → Product ion m/z 261.2

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of quetiapine using methods where a deuterated internal standard like Quetiapine-d8 would be applicable.

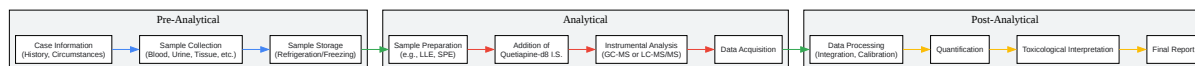
Table 1: GC-MS Method Validation Parameters for Quetiapine Analysis

Parameter	Blood	Vitreous Humor	Reference
Linearity Range (ng/mL)	20 - 1000	10 - 1000	[7][12]
R ²	> 0.99	≥ 0.991	[7][12]
LOD (ng/mL)	5	3	[7][12]
LOQ (ng/mL)	20	10	[7][12]
Intra-day Precision (%CV)	< 12%	< 8.99%	[7][12]
Inter-day Precision (%CV)	< 12%	< 8.99%	[7][12]
Accuracy (%)	< 12%	< 8.09%	[7][12]
Recovery (%)	-	> 81%	[7]

Table 2: LC-MS/MS Method Validation Parameters for Quetiapine Analysis

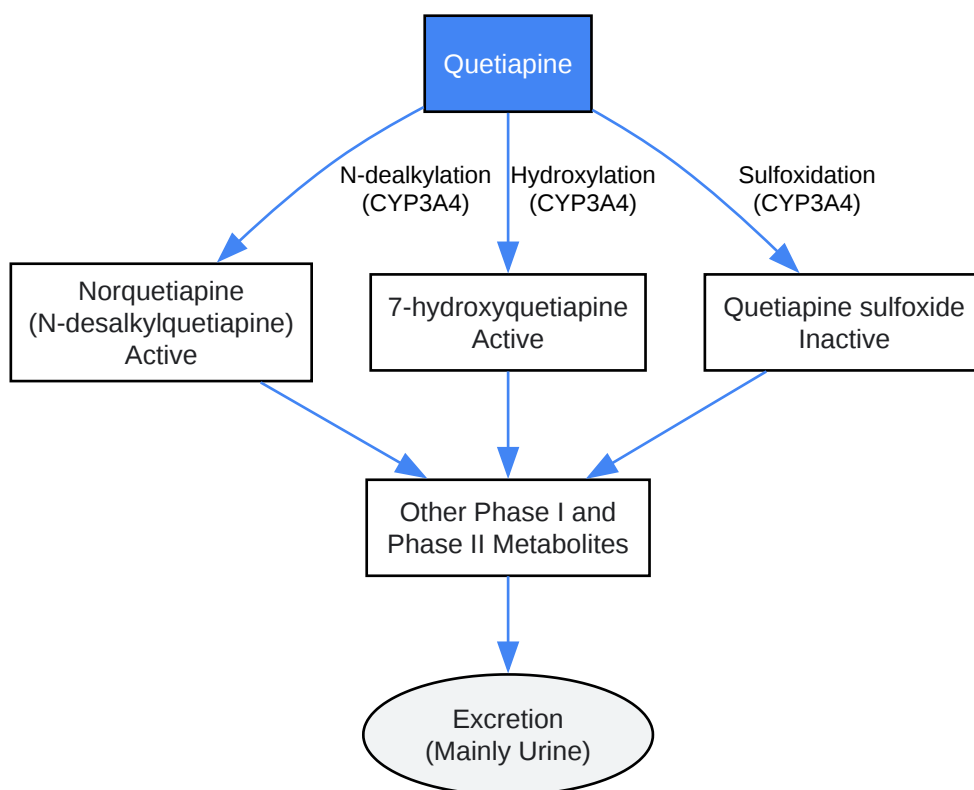
Parameter	Blood/Plasma	Reference
Linearity Range (ng/mL)	1 - 1500	[14]
R ²	> 0.99	[14]
LOD (ng/mL)	0.9	[13]
LOQ (ng/mL)	10	[13]
Intra-day Precision (%CV)	< 15%	
Inter-day Precision (%CV)	< 15%	
Accuracy (%)	85-115%	
Recovery (%)	> 85%	

Workflow and Pathway Diagrams



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Caption: General workflow for forensic toxicology screening of quetiapine.



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Caption: Simplified metabolic pathway of Quetiapine.

Conclusion

The use of **Quetiapine-d8 Hemifumarate** as an internal standard is essential for the robust and reliable quantification of quetiapine in forensic toxicology screening. The detailed protocols for GC-MS and LC-MS/MS provide a framework for laboratories to develop and validate their own methods for the analysis of this widely prescribed antipsychotic drug in various biological specimens. The implementation of these methods can significantly improve the quality of toxicological results and their interpretation in a forensic context.

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